S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
Arachidonyl-CoA belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Arachidonyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. Arachidonyl-CoA has been primarily detected in urine. Within the cell, arachidonyl-CoA is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. Arachidonyl-CoA participates in a number of enzymatic reactions. In particular, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, arachidonyl-CoA is involved in cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. Arachidonyl-CoA is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.
Brand Name:
Vulcanchem
CAS No.:
17046-56-9
VCID:
VC0096938
InChI:
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34?,35+,36+,40-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Molecular Formula:
C41H66N7O17P3S
Molecular Weight:
1054 g/mol
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
CAS No.: 17046-56-9
Main Products
VCID: VC0096938
Molecular Formula: C41H66N7O17P3S
Molecular Weight: 1054 g/mol
CAS No. | 17046-56-9 |
---|---|
Product Name | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
Molecular Formula | C41H66N7O17P3S |
Molecular Weight | 1054 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
Standard InChI | InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34?,35+,36+,40-/m1/s1 |
Standard InChIKey | JDEPVTUUCBFJIW-YQVDHACTSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Physical Description | Solid |
Description | Arachidonyl-CoA belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Arachidonyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. Arachidonyl-CoA has been primarily detected in urine. Within the cell, arachidonyl-CoA is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. Arachidonyl-CoA participates in a number of enzymatic reactions. In particular, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Lpa(16:0/0:0) and arachidonyl-CoA can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, arachidonyl-CoA is involved in cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. Arachidonyl-CoA is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway. |
Synonyms | arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |
PubChem Compound | 16061152 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume